![molecular formula C7H7BrN4 B6357880 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1515630-19-9](/img/structure/B6357880.png)
2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
“2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H5BrN4. It is a solid substance .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as our compound of interest, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and I2/KI have also been used .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Nc1nc2cc(Br)ccn2n1
.
Chemical Reactions Analysis
The conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained in moderate yields by the action of NCS on N-(2-pyridyl)guanidines, followed by treatment with a base .
Physical And Chemical Properties Analysis
The compound “this compound” is a solid substance . Its molecular weight is 213.03 .
Scientific Research Applications
Antibacterial and Antifungal Applications
Research indicates that 1,2,4-triazole derivatives, including 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, exhibit significant antibacterial and antifungal properties. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial enzymes, making them promising candidates for developing new antibiotics against drug-resistant strains of bacteria such as Staphylococcus aureus. Specifically, 1,2,4-triazole hybrids have shown broad-spectrum antibacterial activity, including against S. aureus, highlighting their potential in addressing the urgent need for novel anti-infective agents (Li & Zhang, 2021).
Industrial and Agricultural Use
Apart from their biomedical applications, this compound and related 1,2,4-triazole compounds have found applications in the fine organic synthesis industry. These substances serve as raw materials for producing various industrial and agricultural products, including pesticides, pharmaceuticals, dyes, and corrosion inhibitors. Their utilization extends to the development of heat-resistant polymers and products with fluorescent properties, demonstrating the versatility of 1,2,4-triazoles in applied sciences and biotechnology (Nazarov et al., 2021).
Optical Sensing and Material Science
The triazole ring structure's ability to form coordination and hydrogen bonds makes 1,2,4-triazole derivatives, including this compound, excellent candidates for developing optical sensors. These compounds are used in creating exquisite sensing materials for detecting various chemical species, further highlighting their significance in both biological and medicinal applications (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
The compound 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, also known as 6-BROMO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE, exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It is known to interact with its targets, possibly through binding to the active sites of these enzymes or receptors, thereby inhibiting their activity . This interaction can lead to changes in cellular signaling pathways, affecting the function of the cells.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which is involved in immune response and cell growth . Similarly, acting as a RORγt inverse agonist can influence the Th17 cell differentiation pathway, which plays a role in autoimmune diseases .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, inhibition of JAK1 and JAK2 can lead to reduced inflammation and cell proliferation . Acting as a RORγt inverse agonist can modulate immune responses by affecting Th17 cell differentiation .
Safety and Hazards
properties
IUPAC Name |
6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXVSUQCHQPVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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